An In-depth Technical Guide to Fluoromethyl Phenyl Sulfone (CAS: 20808-12-2)
An In-depth Technical Guide to Fluoromethyl Phenyl Sulfone (CAS: 20808-12-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone, with the CAS number 20808-12-2, is a versatile synthetic reagent that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Structurally, it is an organic compound featuring a sulfone functional group attached to a phenyl ring and a fluoromethyl group.[1] This unique combination of moieties imparts valuable properties, most notably its utility as a nucleophilic monofluoromethylating agent.[3][4] The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is a key strategy in drug design, as it can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability.[5] This technical guide provides a comprehensive overview of fluoromethyl phenyl sulfone, including its chemical and physical properties, detailed synthesis protocols, key applications with experimental procedures, and the logical framework for its use in drug discovery.
Chemical and Physical Properties
Fluoromethyl phenyl sulfone is a white to off-white crystalline solid under standard conditions.[1][6] It is soluble in common organic solvents like acetone and dichloromethane, but has limited solubility in water.[1] Its stability under normal conditions is good, though it is recommended to be stored in an inert atmosphere at 2-8°C.[7][8]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 20808-12-2 | [1] |
| Molecular Formula | C₇H₇FO₂S | [1] |
| Molecular Weight | 174.19 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Melting Point | 51 - 55 °C | [6][9] |
| Purity | ≥90% - 98% | [6][7][10] |
| Solubility | Soluble in acetone and dichloromethane; limited solubility in water | [1] |
| Storage Conditions | 2-8°C, inert atmosphere | [7][8] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ: 5.15 (d, 2H, J = 47.1 Hz), 7.60–8.00 (m, 5H) | [11] |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ: -211.2 (t, J = 47.4 Hz) | [11] |
| Mass Spectrometry (EI) | m/z 175 (M⁺·) | [11] |
Synthesis and Experimental Protocols
The synthesis of fluoromethyl phenyl sulfone is typically achieved through a two-step process starting from methyl phenyl sulfoxide. The first step is a "fluoro-Pummerer" reaction to form fluoromethyl phenyl sulfide, which is then oxidized to the desired sulfone.[11][12]
Synthesis of Fluoromethyl Phenyl Sulfide (1)
Experimental Protocol:
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).[11][12] Place the flask in a cooling bath containing water at 20°C.[11][12] Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol) to the flask, followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.[11][12] Stir the light-yellow reaction mixture under an argon atmosphere. After 2 to 8 hours, an exothermic reaction is observed, and the solution turns dark orange.[11][12] Slowly pour the reaction mixture with stirring into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide (Caution: gas evolution).[11] After 10 minutes, separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).[11] Wash the combined organic layers with saturated aqueous sodium bicarbonate (250 mL), saturated aqueous sodium chloride, and dry over potassium carbonate.[11] Remove the chloroform with a rotary evaporator at 30–40°C. The crude fluoromethyl phenyl sulfide, obtained as a yellow-orange oil, should be used immediately in the next step.[11][12]
Synthesis of Fluoromethyl Phenyl Sulfone (2)
Experimental Protocol:
To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and a 1-L addition funnel, add Oxone® (221.0 g, 0.36 mol) and water (700 mL).[11][12] Cool the mixture to 5°C.[11][12] Dissolve the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) and place it in the addition funnel.[11][12] Add the sulfide solution in a slow stream to the stirring slurry.[11][12] After the addition is complete, stir the reaction mixture at room temperature for 4 hours.[11][12] Remove the methanol on a rotary evaporator at 40°C.[11][12] Extract the remaining solution with methylene chloride (2 x 500 mL).[11] Dry the combined organic layers over magnesium sulfate, concentrate to approximately 150 mL, and filter through a plug of silica gel (230–400 mesh).[11][12] Wash the silica gel with an additional 500 mL of methylene chloride.[11][12] Concentrate the colorless filtrate and dry the resulting oil or solid under vacuum (0.1 mm) at room temperature to provide crude fluoromethyl phenyl sulfone as a solid white mass.[11][12] Recrystallize the solid from 250 mL of hot hexane. The resulting white crystals of fluoromethyl phenyl sulfone (yield: 80–90%) are collected by filtration.[11][12]
Caption: Synthetic workflow for Fluoromethyl phenyl sulfone.
Applications in Organic Synthesis
Fluoromethyl phenyl sulfone is a key reagent for the introduction of the monofluoromethyl group into organic molecules. Its primary applications are in olefination reactions and stereoselective monofluoromethylation.
Synthesis of Fluoroalkenes via Julia-Kocienski Olefination
Fluoromethyl phenyl sulfone is used in the Julia-Kocienski olefination to synthesize monofluoroalkenes from aldehydes and ketones. The reaction proceeds through the formation of a β-hydroxy sulfone intermediate, which then undergoes reductive elimination.
Table 3: Representative Conditions for Julia-Kocienski Olefination
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference(s) |
| Aromatic Aldehyde | n-BuLi | THF | -78 | Not specified | Not specified | [7] |
| (R)-2-fluoro-5-methylhexan-3-one | n-BuLi | THF | -78 | Not specified | Z-selective | [7] |
Experimental Protocol (General):
To a solution of fluoromethyl phenyl sulfone (1.2 eq) in anhydrous THF (0.2 M) at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.[7] Stir the resulting solution at -78°C for 30 minutes. Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The subsequent steps for reductive elimination to the alkene are substrate-dependent.[7]
Caption: Julia-Kocienski olefination workflow.
Stereoselective Nucleophilic Monofluoromethylation
Fluoromethyl phenyl sulfone is employed in the highly stereoselective synthesis of α-monofluoromethylamines from N-(tert-butanesulfinyl)imines. This method provides a convenient route to enantiomerically pure α-monofluoromethylamines, which are important building blocks in drug discovery.
Table 4: Stereoselective Monofluoromethylation of N-(tert-Butanesulfinyl)imines
| Imine Substrate | Base | Overall Yield (%) | Facial Selectivity | Reference(s) |
| (R)-N-benzylidene-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |
| (R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |
| (R)-N-(naphthalen-2-ylmethylene)-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |
Experimental Protocol (General):
A base (e.g., LHMDS) is added dropwise to a mixture of the N-(tert-butanesulfinyl)imine, fluoromethyl phenyl sulfone, and THF at -78°C. The reaction yields the (phenylsulfonyl)fluoromethylated sulfinamide with high stereoselectivity. This intermediate is then subjected to reductive desulfonylation (e.g., with Na-Hg in methanol) and removal of the tert-butanesulfinyl group (e.g., with HCl in dioxane) to afford the final α-monofluoromethylamine salt.
Role in Drug Discovery and Development
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. The monofluoromethyl group, readily installed using fluoromethyl phenyl sulfone, acts as a bioisostere for hydroxyl and thiol groups and can serve as a lipophilic hydrogen bond donor. These modifications can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability.
While specific signaling pathways for drugs synthesized directly from fluoromethyl phenyl sulfone are not detailed in the available literature, the general impact of fluorination on drug efficacy is well-established. For instance, fluorinated compounds are known to be inhibitors of various enzymes and can modulate pathways like the MAPK/ERK pathway. The enhanced properties imparted by the monofluoromethyl group make it a valuable component in the design of anti-inflammatory and anti-cancer agents.
Caption: Role of monofluoromethylation in drug development.
Safety Information
Fluoromethyl phenyl sulfone is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[7][10][13] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be employed when handling this compound.[10] All reactions should be conducted in a well-ventilated fume hood.[11]
Table 5: Hazard Information
| Hazard Statement | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling | [7][10] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection | [7][10] |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of water | [7][10] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Conclusion
Fluoromethyl phenyl sulfone is a valuable and versatile reagent in modern organic synthesis. Its ability to efficiently deliver the monofluoromethyl group has made it an important tool for the preparation of fluoroalkenes and chiral α-monofluoromethylamines. The strategic incorporation of the monofluoromethyl moiety continues to be a powerful approach in the development of new pharmaceuticals, agrochemicals, and advanced materials with enhanced properties. This guide provides a solid foundation of its properties, synthesis, and applications for researchers and professionals in the chemical sciences.
References
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